molecular formula C9H12N2O2 B13757857 2-[[(2-Hydroxyphenyl)methyl]amino]acetamide CAS No. 57938-79-1

2-[[(2-Hydroxyphenyl)methyl]amino]acetamide

Cat. No.: B13757857
CAS No.: 57938-79-1
M. Wt: 180.20 g/mol
InChI Key: PQXNDCCYQCMSTJ-UHFFFAOYSA-N
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Description

2-[[(2-Hydroxyphenyl)methyl]amino]acetamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of acetamide and contains a hydroxyphenyl group attached to the amino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Hydroxyphenyl)methyl]amino]acetamide typically involves the reaction of 2-hydroxybenzylamine with glycine or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Hydroxyphenyl)methyl]amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-[[(2-Hydroxyphenyl)methyl]amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(2-Hydroxyphenyl)methyl]amino]acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can disrupt the normal function of microbial cells, leading to their inhibition or death. The compound may also interfere with enzyme activity and cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-benzoylbenzeneacetamide: Known for its anti-inflammatory properties.

    2-[[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid: Exhibits antimicrobial activity.

    N-(2-Hydroxy-5-nitrophenyl)acetamide: Known for its phytotoxic effects

Uniqueness

2-[[(2-Hydroxyphenyl)methyl]amino]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of hydroxy and amino groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

57938-79-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylamino]acetamide

InChI

InChI=1S/C9H12N2O2/c10-9(13)6-11-5-7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H2,10,13)

InChI Key

PQXNDCCYQCMSTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)N)O

Origin of Product

United States

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